1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea
Description
This compound is a urea derivative featuring a 1,3-benzodioxole moiety linked to a 1,2,4-triazole ring substituted with a thiophene group. Its structure combines multiple pharmacophores:
- 1,3-Benzodioxole: Known for enhancing lipophilicity and metabolic stability, often seen in bioactive molecules.
- 1,2,4-Triazole: A heterocyclic scaffold associated with diverse biological activities, including antimicrobial and anticancer properties.
- Thiophene: A sulfur-containing aromatic ring that improves electronic properties and binding interactions.
- Urea linkage: Provides hydrogen-bonding capacity, critical for target engagement in enzyme inhibition or receptor binding.
Computational studies or experimental assays would be required to confirm its bioactivity profile.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-21-15(14-3-2-8-27-14)20-22(17(21)24)7-6-18-16(23)19-11-4-5-12-13(9-11)26-10-25-12/h2-5,8-9H,6-7,10H2,1H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQJXAGGGVMVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through a series of reactions involving triazole formation and urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Structure and Composition
The compound features a unique structure that combines various functional groups, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 345.36 g/mol. Its structure can be depicted as follows:
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study conducted on thiophene and benzodioxole appended thiazolyl-pyrazoline compounds demonstrated their efficacy against various bacterial strains, suggesting that modifications to the core structure can enhance bioactivity .
Anticancer Properties
Another significant application is in anticancer research. The compound's structure allows for interaction with biological targets involved in cancer cell proliferation. A study highlighted the synthesis of similar compounds that displayed promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Agricultural Applications
Pesticidal Activity
The compound has been explored for its potential as a pesticide. Its structural components are conducive to targeting specific pests while minimizing harm to non-target organisms. Experimental data indicate that compounds with similar frameworks have shown effectiveness against agricultural pests, leading to reduced reliance on conventional pesticides.
Material Science
Polymer Development
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers infused with benzodioxole derivatives exhibit improved resilience under stress conditions.
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate evaluated the antimicrobial properties of thiophene and benzodioxole derivatives. The results indicated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer properties, a series of compounds derived from the triazole framework were synthesized and tested against various cancer cell lines. The results revealed that certain modifications to the urea moiety enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to existing chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with key analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects :
- The target compound’s thiophene and benzodioxole groups contrast with ’s trifluoromethylphenyl substituent. Thiophene’s electron-rich nature may favor interactions with electrophilic binding sites, while CF₃ in enhances stability .
- Urea derivatives () exhibit tunable solubility via aryl substituents, whereas the target’s benzodioxole may prioritize membrane permeability .
Bioactivity Implications: Thiophene-containing triazoles () show antimicrobial activity, suggesting the target compound could share similar mechanisms .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, similar to ’s protocols (e.g., coupling benzodioxole precursors with triazole intermediates under PEG-400 catalysis) .
- Urea formation could follow the thiourea/urea derivatization methods in and .
Research Findings and Data Gaps
Physicochemical Properties :
- Lipophilicity : The benzodioxole group (logP ~2.5) likely increases hydrophobicity compared to phenyl-substituted analogs (logP ~1.8–2.0) .
- Solubility : Urea’s polarity may offset benzodioxole’s hydrophobicity, but experimental logS data are needed.
Structural Optimization Opportunities :
- Replacing benzodioxole with electron-deficient aryl groups (e.g., nitro) could enhance target selectivity.
- Thiourea analogs () may offer improved binding kinetics compared to urea .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 358.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays indicated effective inhibition of bacterial growth and fungal strains. The mechanism appears to involve disruption of microbial cell membranes.
Enzyme Inhibition
Research has suggested that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of phospholipase A2 (PLA2), which plays a critical role in inflammatory responses and cellular signaling pathways.
The biological effects are likely mediated through multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates.
- Membrane Disruption : The antimicrobial activity is thought to arise from the compound's ability to integrate into and disrupt microbial membranes.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step routes involving:
- Cyclization to form the triazole intermediate (e.g., using 4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole).
- Alkylation of the intermediate with ethyl derivatives (e.g., bromoethylurea precursors).
- Coupling with 2H-1,3-benzodioxol-5-yl isocyanate to form the urea linkage . Yield optimization requires precise control of temperature, solvent (e.g., ethanol or DMF), and stoichiometry. For example, sodium borohydride reduction steps may require inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹, triazole ring vibrations) .
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, benzodioxole methylene at δ 5.9–6.1 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) . Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguous signals .
Q. What in vitro assays are appropriate for initial screening of biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the triazole moiety’s chelation properties .
Advanced Research Questions
Q. How can computational methods like Bayesian optimization improve synthesis efficiency?
- Reaction Condition Screening : Use algorithms to model variables (e.g., temperature, solvent polarity) and predict optimal yields. For example, Bayesian optimization reduced trial numbers by 50% in analogous triazole syntheses .
- Transition-State Modeling : DFT calculations (e.g., Gaussian 09) identify energy barriers in cyclization steps, guiding catalyst selection (e.g., Lewis acids) .
Q. How does the substitution pattern on the triazole ring influence pharmacological activity?
- Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich structure enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets), increasing potency compared to phenyl analogs .
- Methyl Group at C4 : Steric effects may reduce off-target interactions, as seen in SAR studies of similar triazole-urea hybrids . Validate via molecular docking (AutoDock Vina) and site-directed mutagenesis of target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from analogous compounds (e.g., 1-(2-chlorophenyl)-3-triazolylurea derivatives) to identify trends obscured by assay variability .
- Orthogonal Assays : Confirm antimicrobial activity with time-kill curves alongside MIC values to distinguish static vs. bactericidal effects .
- Proteomics : Use LC-MS/MS to map protein binding partners, clarifying mechanisms when conflicting pathway claims arise .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂O₂, AcOH, 80°C, 6 hr | 72–78 | |
| Alkylation | K₂CO₃, DMF, 60°C, 12 hr | 65–70 | |
| Urea Coupling | Thiophene-2-yl isocyanate, CH₂Cl₂ | 81–85 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modifications | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) | Reference |
|---|---|---|---|
| Thiophene at C3, Methyl at C4 | 12.3 | 8.5 | |
| Phenyl at C3, Cyclopropyl at C4 | 28.7 | 32.1 | |
| Furan at C3, No C4 Substituent | >50 | 64.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
